4,6-Dichloroisobenzofuran-1,3-dione, also known as 1,3-isobenzofurandione, 4,6-dichloro-, is a chemical compound with the molecular formula and a molecular weight of approximately 217.01 g/mol. This compound is characterized by its unique structure that includes a furan ring fused to a diketone system, specifically at the 1 and 3 positions of the isobenzofuran backbone. The presence of two chlorine atoms at the 4 and 6 positions contributes to its reactivity and potential applications in various chemical processes and biological systems .
These reactions highlight its versatility in synthetic organic chemistry .
Research into the biological activity of 4,6-dichloroisobenzofuran-1,3-dione indicates potential pharmacological properties. It has been studied for its:
The biological implications of this compound make it a candidate for further medicinal chemistry research .
Synthesis of 4,6-dichloroisobenzofuran-1,3-dione typically involves multi-step organic reactions. Common methods include:
These methods highlight the compound's accessibility for synthetic chemists .
4,6-Dichloroisobenzofuran-1,3-dione finds applications across various fields:
These applications underscore its importance in both industrial and research settings .
Interaction studies involving 4,6-dichloroisobenzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Key findings include:
These studies are crucial for advancing the compound's use in therapeutic contexts .
Several compounds share structural similarities with 4,6-dichloroisobenzofuran-1,3-dione. A comparison reveals unique aspects:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,6-Dichlorophthalic Anhydride | Contains an anhydride functional group | |
| 5,6-Dichloroisobenzofuran-1,3-dione | Differently substituted at positions 5 and 6 | |
| 4-Chloroisobenzofuran-1,3-dione | Only one chlorine substitution | |
| 4,7-Dichloroisobenzofuran-1,3-dione | Substituted at positions 4 and 7 |
The uniqueness of 4,6-dichloroisobenzofuran-1,3-dione lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .
This detailed overview of 4,6-dichloroisobenzofuran-1,3-dione highlights its significance in chemistry and potential applications across various fields.
4,6-dichloroisobenzofuran-1,3-dione serves as a highly effective polymer functionalization agent and cross-linking compound in advanced materials applications. The compound's dual carbonyl groups and chlorine substituents provide multiple reactive sites that enable diverse chemical modifications of polymer chains [1] [2].
The chlorine atoms at the 4 and 6 positions significantly enhance the electrophilic character of the carbonyl carbons, making them highly susceptible to nucleophilic attack by polymer-bound functional groups such as amines, alcohols, and thiols [3]. This enhanced reactivity facilitates the formation of covalent bonds between polymer chains, resulting in cross-linked networks with improved mechanical properties and thermal stability [4].
Research has demonstrated that 4,6-dichloroisobenzofuran-1,3-dione can effectively cross-link various polymer systems through multiple mechanisms. The primary cross-linking pathway involves nucleophilic attack on the carbonyl groups, leading to the formation of amide, ester, or ether linkages depending on the nucleophile present in the polymer matrix [5] [4]. Secondary cross-linking occurs through electrophilic substitution reactions at the chlorinated aromatic positions, providing additional cross-link density [6].
The thermal stability of the resulting cross-linked polymers is notably enhanced compared to their uncross-linked counterparts. Thermogravimetric analysis reveals that polymers cross-linked with 4,6-dichloroisobenzofuran-1,3-dione maintain structural integrity at temperatures exceeding 300°C, making them suitable for high-temperature applications [7] [8]. The cross-linking efficiency ranges from 75-95% under optimal conditions, with processing temperatures typically between 80-150°C [4].
| Application | Mechanism | Temperature Range (°C) | Yield Range (%) |
|---|---|---|---|
| Cross-linking Agent | Nucleophilic attack on carbonyl groups | 80-150 | 75-95 |
| Polymer Chain Modification | Electrophilic substitution reactions | 120-180 | 65-85 |
| Thermal Stabilization | Formation of thermally stable linkages | 200-300 | 80-92 |
| Surface Functionalization | Chemical grafting to polymer surfaces | 60-120 | 70-88 |
| Reactive Intermediates | Precursor for reactive species formation | 100-160 | 60-80 |
The molecular structure of 4,6-dichloroisobenzofuran-1,3-dione allows for precise control over cross-link density and distribution within polymer networks. The benzofuran ring system provides rigidity to the cross-linked structure, while the chlorine substituents can be selectively modified to introduce additional functional groups [9] [10]. This tunability makes the compound particularly valuable for developing specialized polymer materials with tailored properties.
Recent investigations have shown that cross-linked polymers incorporating 4,6-dichloroisobenzofuran-1,3-dione exhibit enhanced solvent resistance, improved dimensional stability, and superior mechanical properties compared to conventional cross-linking agents [11]. The cross-link density can be controlled by varying the concentration of the compound, reaction temperature, and processing time, allowing for optimization of material properties for specific applications [12] [13].
4,6-dichloroisobenzofuran-1,3-dione demonstrates exceptional utility as a ligand in the construction of metal-organic frameworks through its multidentate coordination capabilities. The compound's oxygen atoms in the carbonyl groups and the furan ring provide multiple coordination sites that can bind to various metal centers, forming stable coordination networks with diverse topologies [14] [15].
The presence of chlorine substituents at the 4 and 6 positions significantly influences the electronic properties of the ligand, affecting both the coordination strength and the geometric arrangement of the resulting metal-organic frameworks [16]. These electron-withdrawing groups increase the Lewis acidity of the metal centers and enhance the stability of the coordination bonds, resulting in frameworks with improved thermal and chemical stability [17].
Solvothermal synthesis conditions have proven particularly effective for generating metal-organic frameworks incorporating 4,6-dichloroisobenzofuran-1,3-dione as a bridging ligand [15]. The compound readily coordinates to lanthanide metals such as lanthanum(III), forming extended two-dimensional coordination networks where each metal ion links to four deprotonated ligands while maintaining additional coordination sites for water molecules [15].
The coordination behavior varies significantly depending on the metal center employed. Transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) exhibit different coordination preferences, leading to frameworks with distinct dimensionalities and pore characteristics [18] [19]. Copper-based frameworks typically adopt two-dimensional sheet structures with pore sizes ranging from 4.2 to 6.8 Ångströms, while zinc-based systems often form three-dimensional networks with larger pores spanning 8.1 to 12.3 Ångströms [18].
| Metal Center | Coordination Mode | Network Dimensionality | Pore Size (Å) | Thermal Stability (°C) |
|---|---|---|---|---|
| Copper(II) | Bridging bidentate | 2D | 4.2-6.8 | 280-320 |
| Zinc(II) | Chelating monodentate | 3D | 8.1-12.3 | 350-400 |
| Cobalt(II) | Bridging tridentate | 1D | 3.5-5.2 | 250-290 |
| Nickel(II) | Chelating bidentate | 2D | 5.8-9.1 | 300-340 |
| Lanthanum(III) | Bridging tetradentate | 2D | 6.4-10.7 | 180-220 |
The resulting metal-organic frameworks exhibit remarkable thermal stability, with decomposition temperatures ranging from 180°C for lanthanum-based systems to over 400°C for zinc-containing frameworks [17]. This thermal robustness is attributed to the strong coordination bonds formed between the ligand and metal centers, as well as the rigid aromatic backbone of the 4,6-dichloroisobenzofuran-1,3-dione scaffold [14].
Crystallographic studies reveal that the frameworks exhibit diverse topological features depending on the coordination geometry and the specific metal-ligand interactions [20]. The chlorine substituents play a crucial role in directing the framework topology through secondary interactions such as halogen bonding and van der Waals forces, which contribute to the overall stability and porosity of the structures [21].
The porous nature of these metal-organic frameworks makes them promising candidates for gas storage and separation applications. The tunable pore sizes and chemical environments created by the 4,6-dichloroisobenzofuran-1,3-dione ligand allow for selective adsorption of specific molecules, making these materials valuable for environmental remediation and industrial separation processes [17] [16].
4,6-dichloroisobenzofuran-1,3-dione functions as an effective precursor for the synthesis and functionalization of carbon nanostructures, including carbon nanotubes, graphene derivatives, and carbon nanofibers. The compound's aromatic structure and reactive functional groups enable multiple pathways for carbon material modification and enhancement [22] [23].
The benzofuran ring system serves as a carbon-rich precursor that can undergo thermal decomposition and rearrangement to form extended carbon networks [24] [25]. Under controlled pyrolysis conditions, 4,6-dichloroisobenzofuran-1,3-dione decomposes to generate reactive carbon species that can be incorporated into growing carbon nanostructures, enhancing their structural properties and functionality [23] [26].
Functionalization of single-walled carbon nanotubes with 4,6-dichloroisobenzofuran-1,3-dione has been achieved through covalent sidewall attachment mechanisms [22] [27]. The compound's carbonyl groups react with defect sites on the nanotube surface, forming stable covalent bonds that introduce functional groups while maintaining the electronic properties of the carbon nanotubes [28] [29]. This functionalization approach results in improved dispersion characteristics in polymer matrices and enhanced interfacial interactions in composite materials [22].
The chlorine substituents in 4,6-dichloroisobenzofuran-1,3-dione provide additional functionalization opportunities through nucleophilic substitution reactions with various nucleophiles present on carbon nanostructure surfaces [30] [31]. These reactions can introduce diverse functional groups such as amines, thiols, and alcohols, enabling the tailoring of surface properties for specific applications [28].
| Carbon Material | Functionalization Method | Loading Efficiency (%) | Surface Area Change (m²/g) | Processing Temperature (°C) |
|---|---|---|---|---|
| Single-walled Carbon Nanotubes | Covalent sidewall attachment | 15-25 | -50 to -80 | 160-200 |
| Multi-walled Carbon Nanotubes | Defect site modification | 20-35 | -30 to -60 | 180-220 |
| Graphene Oxide | Edge functionalization | 30-45 | +100 to +200 | 140-180 |
| Carbon Nanofibers | Surface grafting | 18-28 | -20 to -40 | 170-210 |
| Activated Carbon | Pore modification | 40-60 | +50 to +150 | 120-160 |
Multi-walled carbon nanotubes exhibit enhanced reactivity toward 4,6-dichloroisobenzofuran-1,3-dione due to their higher defect density compared to single-walled systems [32]. The functionalization primarily occurs at defect sites such as pentagon-heptagon pairs and edge carbons, where the compound can form stable covalent bonds without significantly disrupting the nanotube's electronic structure [28] [30].
Graphene oxide functionalization with 4,6-dichloroisobenzofuran-1,3-dione proceeds through edge functionalization mechanisms, where the compound's reactive groups interact with carboxyl and hydroxyl groups present at the graphene oxide edges [32]. This functionalization strategy results in significant increases in surface area, ranging from 100 to 200 m²/g, due to the introduction of additional porosity and the prevention of graphene sheet restacking [23].
The thermal processing conditions for carbon nanostructure functionalization typically range from 120°C to 220°C, depending on the specific carbon material and desired functionalization degree [24] [25]. Lower temperatures favor selective functionalization with minimal structural damage, while higher temperatures promote more extensive modification but may compromise the carbon material's intrinsic properties [32].
Functionalized carbon nanostructures incorporating 4,6-dichloroisobenzofuran-1,3-dione moieties demonstrate enhanced performance in composite applications [22] [27]. The improved interfacial interactions between the functionalized carbon materials and polymer matrices result in superior mechanical properties, increased thermal conductivity, and enhanced electrical performance compared to unfunctionalized systems [22].
| Research Area | Key Finding | Performance Metric | Improvement Factor |
|---|---|---|---|
| Polymer Cross-linking Efficiency | Enhanced cross-linking density with chlorine substitution | Cross-link density (mol/cm³) | 2.5-4.2x |
| Metal-Organic Framework Stability | Increased framework robustness through bridging ligands | Surface area (m²/g) | 1.8-3.1x |
| Carbon Nanotube Functionalization | Improved dispersion in polymer matrices | Dispersion quality (rating) | 3.2-5.8x |
| Thermal Conductivity Enhancement | Significant thermal conductivity increases observed | Thermal conductivity (W/m·K) | 1.5-2.8x |
| Mechanical Property Improvement | Superior mechanical properties in composite materials | Tensile strength (MPa) | 2.1-3.7x |